molecular formula C12H17NO2 B190007 (1-Benzylazetidine-2,4-diyl)dimethanol CAS No. 127310-66-1

(1-Benzylazetidine-2,4-diyl)dimethanol

Cat. No.: B190007
CAS No.: 127310-66-1
M. Wt: 207.27 g/mol
InChI Key: STVDKEPRJUNWSZ-UHFFFAOYSA-N
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Description

Significance of Azetidines in Contemporary Chemical Research

Azetidines, four-membered nitrogen-containing heterocycles, were once considered a synthetic challenge due to their inherent ring strain. However, recent advancements in synthetic methodologies have unlocked their vast potential, catapulting them to the forefront of medicinal chemistry and materials science. The unique conformational constraints imposed by the azetidine (B1206935) ring impart favorable physicochemical properties to molecules, such as improved metabolic stability, bioavailability, and binding affinity to biological targets.

This has led to the incorporation of the azetidine motif into a wide array of bioactive compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral agents. chemicalbook.comnih.gov Furthermore, azetidines serve as crucial intermediates and chiral auxiliaries in organic synthesis, enabling the construction of complex molecular architectures. nih.govambeed.com Their utility also extends to polymer chemistry, where they can be used to create novel materials with tailored properties.

Overview of (1-Benzylazetidine-2,4-diyl)dimethanol as a Versatile Azetidine Derivative

This compound is a key representative of the 2,4-disubstituted azetidine class of compounds. The presence of two primary alcohol functionalities at the 2 and 4 positions of the azetidine ring, combined with the stabilizing N-benzyl group, makes it a highly versatile and synthetically accessible scaffold. The "cis" stereochemistry of the methanol (B129727) groups is often preferred in synthetic applications.

This specific arrangement of functional groups allows for a multitude of chemical transformations, enabling the straightforward introduction of diverse structural elements. Consequently, this compound has garnered attention as a valuable starting material for the synthesis of compound libraries in drug discovery and as a chiral ligand in asymmetric catalysis.

Below are some of the key properties of this compound:

PropertyValue
CAS Number 127310-66-1
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Boiling Point 342.9°C at 760 mmHg

The data in this table is compiled from various chemical supplier databases. chemenu.com

The synthetic utility of this scaffold lies in the ability to selectively modify the hydroxyl groups and the benzyl (B1604629) group, providing multiple points for diversification. This has led to its use in the creation of complex molecular frameworks, including spirocyclic and fused ring systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVDKEPRJUNWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1CO)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562650
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127310-66-1
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Benzylazetidine-2,4-diyl)dimethanol
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Synthetic Methodologies for 1 Benzylazetidine 2,4 Diyl Dimethanol

Retrosynthetic Analysis of the 1-Benzylazetidine-2,4-diyl Scaffold

A retrosynthetic analysis of the (1-Benzylazetidine-2,4-diyl)dimethanol scaffold suggests several viable pathways. The primary disconnections are typically made at the C-N bonds of the azetidine (B1206935) ring. This approach points to a key strategy: the intramolecular cyclization of a linear precursor.

As illustrated in common retrosynthetic pathways for azetidines, the target molecule can be disconnected to reveal a γ-amino alcohol derivative. clockss.org Specifically, cleavage of the N1-C2 and N1-C4 bonds leads to a precursor such as a 2-amino-4-halobutane-1,4-diol or a related structure where one hydroxyl group is activated as a leaving group (e.g., mesylate, tosylate). The N-benzyl group can be introduced either prior to cyclization via reductive amination of a primary amine precursor or after the formation of the NH-azetidine ring. The two hydroxymethyl groups at the C2 and C4 positions indicate that the synthesis could originate from a starting material with corresponding dicarboxylic acid or diester functionalities, which are subsequently reduced.

De Novo Construction of the Azetidine Ring System

The formation of the azetidine ring from acyclic precursors, known as de novo synthesis, is the cornerstone of accessing this heterocyclic system.

The construction of the strained four-membered azetidine ring can be achieved through various cyclization strategies. The most common method is intramolecular nucleophilic substitution, where an amine attacks a γ-carbon bearing a leaving group. rsc.orgfrontiersin.org This typically involves the base-mediated ring closure of γ-haloamines or γ-amino alcohols that have been activated by conversion of the hydroxyl group to a sulfonate ester. clockss.orgrsc.org

Alternative methods have been developed to broaden the scope and efficiency of azetidine synthesis. Lanthanide(III) triflates, for instance, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.org Other powerful techniques include photochemical [2+2] cycloadditions (the aza Paternò-Büchi reaction), which unite an imine and an alkene to directly form the azetidine ring, and radical cyclizations. researchgate.netnih.gov

Table 1: Key Cyclization Strategies for Azetidine Synthesis
StrategyPrecursor TypeDescriptionReference
Intramolecular SN2 Cyclizationγ-Haloamine or Activated γ-Amino AlcoholA primary or secondary amine displaces a leaving group (e.g., halide, tosylate) at the γ-position to form the C-N bond. clockss.orgrsc.org
Epoxide Ring OpeningEpoxy AmineIntramolecular aminolysis of an epoxide, often catalyzed by a Lewis acid, leads to the formation of a hydroxyl-substituted azetidine. frontiersin.orgacs.org
Aza Paternò-Büchi ReactionImine and AlkeneA [2+2] photocycloaddition reaction that directly constructs the four-membered ring from two unsaturated components. researchgate.net
Reductive Cyclizationγ-Azido Ketone or γ-Nitro KetoneReduction of an azide or nitro group to an amine is followed by spontaneous or induced cyclization onto a ketone. clockss.org
Radical CyclizationUnsaturated YnamideA copper-catalyzed photoinduced 4-exo-dig radical cyclization provides a modern and regioselective route to azetidines. nih.gov

Given that this compound possesses two stereocenters at positions C2 and C4, achieving stereocontrol is a critical aspect of its synthesis. Stereoselective synthesis of azetidines is typically accomplished by employing chiral starting materials from the "chiral pool," such as amino acids or amino alcohols. clockss.orgnih.gov The inherent stereochemistry of these precursors is then transferred to the final product during the cyclization step. For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org Furthermore, modern asymmetric methods utilize chiral catalysts or auxiliaries to induce enantioselectivity in the ring-forming reaction. nih.gov

For 2,4-disubstituted azetidines, controlling the relative stereochemistry of the substituents is paramount. The cis/trans diastereoselectivity is highly dependent on the chosen synthetic route, the nature of the precursor, and the reaction conditions.

The stereochemical outcome can often be directed by the geometry of the acyclic precursor. In cyclizations involving the displacement of a leaving group, the transition state conformation leading to the product determines the diastereomeric ratio. For instance, the synthesis of cis-2,3-disubstituted azetidines has been achieved with high diastereoselectivity through the hydrozirconation of allyl amines followed by cyclization. clockss.org In contrast, other cyclization conditions may yield mixtures of diastereomers, necessitating separation or the development of more selective methods. clockss.org The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine to form β-lactams (azetidin-2-ones), is a classic example where reaction conditions and substrate geometry heavily influence the cis/trans outcome. researchgate.net

Table 2: Factors Influencing Diastereoselectivity in Azetidine Synthesis
FactorInfluence on StereochemistryExample/PrincipleReference
Substrate ControlThe stereochemistry of the starting material dictates the product's stereochemistry.Cyclization of an enantiopure epoxy amine transfers the epoxide and amine stereocenters to the final azetidine-3-ol product. acs.org
Reaction ConditionsChoice of base, solvent, and temperature can influence the transition state, favoring one diastereomer over another.Use of specific bases like NaHMDS or LiHMDS can favor the formation of either cis or trans isomers in intramolecular SN2 cyclizations. clockss.org
Cyclization MechanismThe mechanism (e.g., concerted vs. stepwise, radical vs. ionic) determines the stereochemical course.Photochemical [2+2] cycloadditions often proceed through a concerted pathway where the stereochemistry of the alkene is retained in the product. researchgate.net
Protecting GroupsBulky protecting groups on the nitrogen or other functionalities can sterically direct the approach of reagents or the conformation during cyclization.A bulky N-substituent can favor the formation of the trans-product to minimize steric hindrance. uni-muenchen.de

Tandem or cascade reactions offer an elegant and efficient approach to constructing complex molecules like substituted azetidines in a single synthetic operation. These strategies involve a sequence of intramolecular reactions that rapidly build molecular complexity from simple starting materials. A notable example is the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. acs.org This process initiates a cascade involving a researchgate.netnih.gov-rearrangement followed by a 4π-electrocyclization and subsequent recyclization to afford highly functionalized azetidine nitrones. acs.org Such strategies are prized for their atom economy and ability to form multiple bonds in one pot, streamlining the synthetic process.

Stereoselective Synthesis of Azetidine Cores

Specific Synthetic Routes to this compound

A potential synthesis for the cis-isomer could proceed as follows:

Starting Material Preparation : Diethyl L-aspartate is N-benzylated via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride.

Reduction : The resulting N-benzyl diethyl aspartate is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert both ester groups into primary alcohols, yielding (2S)-2-(benzylamino)butane-1,4-diol.

Selective Activation : The primary hydroxyl group at the C4 position is selectively activated, for example, by conversion to a tosylate or mesylate. This can often be achieved with high selectivity due to the different steric environments of the two hydroxyl groups.

Intramolecular Cyclization : The final ring-closing step is achieved by treating the N-benzyl-amino alcohol-sulfonate with a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide. The internal nitrogen atom acts as a nucleophile, displacing the tosylate group in an intramolecular S_N2 reaction to form the desired cis-(1-Benzylazetidine-2,4-diyl)dimethanol. The stereochemistry of the starting L-aspartic acid would direct the formation of a specific enantiomer.

This proposed route leverages well-established transformations and provides stereochemical control originating from a chiral pool starting material, representing a robust and logical approach to the target molecule.

Synthesis from 2,4-Dicarboxylate Precursors

A primary and effective route for the synthesis of this compound commences with 2,4-dicarboxylate precursors. This pathway involves a three-step process: the formation of a dibrominated intermediate, cyclization to form the azetidine ring, and finally, the reduction of the ester functionalities to the desired diol.

Formation of Diethyl 2,4-Dibromopentanedioate

The synthesis of the key intermediate, Diethyl 2,4-Dibromopentanedioate, is typically achieved through the bromination of Diethyl Glutaconate. This reaction involves the addition of bromine across the double bond of the glutaconate ester.

A general procedure for the bromination of a related diethyl malonate derivative involves dissolving the ester in a suitable solvent, such as chloroform, and then adding a solution of bromine in the same solvent over a period of time while maintaining a controlled temperature, for instance, 40°C. Following the addition, the reaction mixture is stirred for an additional hour. The workup procedure involves washing the organic layer with water and an aqueous caustic solution to remove any unreacted bromine and acidic byproducts. This is followed by separation and purification of the desired dibrominated product. While this provides a general framework, specific conditions for the bromination of diethyl glutaconate would require further optimization.

Table 1: Reactants and Conditions for Bromination

Reactant/ReagentRoleSolventTemperature
Diethyl GlutaconateStarting MaterialChloroform40°C
BromineBrominating AgentChloroform40°C
Cyclization to (1-Benzylazetidine-2,4-dicarboxylate) Esters

The subsequent step involves the cyclization of Diethyl 2,4-Dibromopentanedioate with benzylamine (B48309) to construct the azetidine ring, yielding Diethyl 1-benzylazetidine-2,4-dicarboxylate. This reaction is a nucleophilic substitution where the nitrogen atom of benzylamine displaces the two bromine atoms in the dibrominated ester, forming the four-membered heterocyclic ring.

Reductive Transformation of Ester Groups to Dimethanol Functionality

The final step in this synthetic sequence is the reduction of the two ester groups of Diethyl 1-benzylazetidine-2,4-dicarboxylate to the corresponding primary alcohols, affording the target compound, this compound.

Lithium aluminum hydride (LAH) is a powerful reducing agent commonly employed for this transformation. The reaction is carried out in an anhydrous non-protic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Typically, the ester is added to a stirred suspension of LAH in the chosen solvent at a reduced temperature, often 0°C, to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

The workup procedure for an LAH reduction is critical and must be performed with caution. The excess LAH is carefully quenched by the slow, sequential addition of water and a sodium hydroxide (B78521) solution, or by using Fieser's method (addition of ethyl acetate followed by aqueous workup). This results in the formation of a granular precipitate of aluminum and lithium salts, which can be removed by filtration. The organic filtrate is then dried and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or crystallization.

Table 2: Reagents for Reductive Transformation

ReagentRoleSolvent
Diethyl 1-benzylazetidine-2,4-dicarboxylateSubstrateDiethyl ether or THF
Lithium Aluminum Hydride (LAH)Reducing AgentDiethyl ether or THF

Multi-step Reaction Sequences for Scaffold Assembly

Modern synthetic chemistry is increasingly focused on developing more efficient and automated methods for the construction of complex molecular scaffolds. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful tool for multi-step synthesis.

The synthesis of azetidine scaffolds can be adapted to flow chemistry systems. This approach offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for telescoped reactions, where the output from one reactor is directly fed into the next without intermediate purification steps. For example, a multi-step sequence for the synthesis of a functionalized azetidine could involve the initial formation of a precursor in one flow reactor, followed by an in-line purification or scavenger column, and then introduction into a second reactor for a subsequent transformation, such as a cyclization or functional group modification. This methodology allows for the rapid and efficient production of a library of azetidine derivatives for further studies.

Synthesis of Regioisomeric Analogues for Comparative Study

To understand the structure-activity relationship of this compound, the synthesis of its regioisomers is of great importance. These isomers have the same molecular formula but differ in the substitution pattern on the azetidine ring.

Preparation of (1-Benzylazetidine-3,3-diyl)dimethanol and Related Derivatives

The synthesis of (1-Benzylazetidine-3,3-diyl)dimethanol, a regioisomer of the primary target compound, requires a different synthetic strategy. A plausible route would start from a precursor that already contains the geminal disubstitution pattern at the 3-position of the azetidine ring.

One potential starting material is 1-benzylazetidine-3-carboxylic acid or a related derivative. The synthesis of such a precursor could be achieved by the cyclization of N-benzyl-3-amino-1-chloropropan-2-ol, followed by oxidation of the hydroxyl group to a carboxylic acid. Alternatively, a 3,3-dicarboxylic acid ester of azetidine could be utilized. This diester could then be reduced using a strong reducing agent like lithium aluminum hydride, in a similar fashion to the synthesis of the 2,4-disubstituted analogue, to yield (1-Benzylazetidine-3,3-diyl)dimethanol. The synthesis of related derivatives could be achieved by modifying the functional groups at the 3-position before or after the formation of the azetidine ring.

Purification and Isolation Techniques in Research Scale Synthesis

The successful synthesis of this compound on a research scale is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The chosen methodology is often dictated by the specific synthetic route employed and the physicochemical properties of the target compound and its contaminants. Common strategies documented in the literature include liquid-liquid extraction and column chromatography.

Following the synthesis of the trans-isomer of this compound, a standard workup procedure involving liquid-liquid extraction is utilized to partition the desired product from the reaction mixture. The reaction mixture is typically diluted with a suitable organic solvent, such as ethyl acetate (EtOAc), and then washed sequentially with an acidic solution, like 1 M citric acid, and a saturated aqueous sodium chloride (brine) solution. The organic phase, now containing the target compound, is separated, and the aqueous phase is further extracted multiple times with ethyl acetate to maximize the recovery of the product nih.gov. A similar procedure is reported for the synthesis of the cis-isomer, indicating the utility of this extractive method for isolating this class of compounds nih.gov.

For precursors of this compound, column chromatography is a frequently employed purification technique to achieve high levels of purity. One documented example is the purification of diethyl rel-(2S,4R)-1-benzylazetidine-2,4-dicarboxylate, a direct precursor to the target diol. In this instance, crude material is subjected to chromatography on a silica gel column google.com. The separation is achieved by eluting the column with a non-polar solvent system, which is gradually made more polar to facilitate the separation of compounds with differing polarities.

A summary of the chromatographic conditions used for the purification of a key precursor is provided in the table below.

ParameterDetails
Stationary PhaseSilica Gel (100-200 mesh)
Mobile PhasePetroleum ether - Ethyl Acetate (EtOAc) (4:1)
Analytediethyl rel-(2S,4R)-1-benzylazetidine-2,4-dicarboxylate
OutcomeHPLC purity of 98.05%

This chromatographic method, utilizing a silica gel stationary phase and a petroleum ether-EtOAc mobile phase, has been shown to be effective in yielding the precursor with high purity google.com. The principles of this separation can be adapted for the purification of this compound itself, with adjustments to the solvent system to account for the increased polarity of the diol compared to its dicarboxylate precursor.

Chemical Reactivity and Synthetic Transformations of 1 Benzylazetidine 2,4 Diyl Dimethanol

Reactivity of the Dimethanol Functionality

The presence of two primary hydroxyl groups on the azetidine (B1206935) ring at positions 2 and 4 allows for a range of functionalization reactions typical of alcohols. These transformations are crucial for converting the diol into other functional groups, thereby expanding its synthetic utility.

Derivatization of Hydroxyl Groups (e.g., Sulfonylation)

The primary hydroxyl groups of (1-Benzylazetidine-2,4-diyl)dimethanol can be readily converted into better leaving groups, such as sulfonate esters, to facilitate subsequent nucleophilic substitution reactions. Common sulfonylation reagents include tosyl chloride (TsCl) and mesyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. This reaction proceeds through the nucleophilic attack of the alcohol oxygen onto the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

This derivatization is a critical step for activating the hydroxyl groups for further transformations. For instance, the synthesis of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine involves a similar O-tosylation of a hydroxymethyl group on a small nitrogen-containing ring, highlighting the feasibility of this transformation on strained ring systems. nih.gov

Table 1: Representative Sulfonylation Reaction

Starting MaterialReagentsProductNotes
This compoundMesyl chloride, Triethylamine, Dichloromethane(1-Benzylazetidine-2,4-diyl)bis(methylene) dimethanesulfonateThe reaction is typically carried out at low temperatures to control reactivity.

Oxidation Reactions

The primary alcohol functionalities of this compound can be oxidized to the corresponding aldehydes, yielding 1-benzylazetidine-2,4-dicarbaldehyde. Due to the sensitive nature of the azetidine ring and the potential for over-oxidation to carboxylic acids, mild oxidation conditions are preferred. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a suitable method for this transformation. wikipedia.orgorganic-chemistry.orgacademie-sciences.fralfa-chemistry.combyjus.com This reaction is known for its high tolerance of various functional groups and its ability to cleanly provide aldehydes from primary alcohols without significant side reactions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.combyjus.com

The byproducts of the Swern oxidation include dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org

Table 2: Swern Oxidation of this compound

Starting MaterialReagentsProductKey Conditions
This compound1. Oxalyl chloride, DMSO, Dichloromethane2. Triethylamine1-Benzylazetidine-2,4-dicarbaldehydeLow temperature (e.g., -78 °C) is crucial for the stability of the reactive intermediates.

Nucleophilic Substitutions

Once the hydroxyl groups are converted to good leaving groups like tosylates or mesylates, the resulting carbon centers become susceptible to nucleophilic attack. This allows for the introduction of a wide range of functionalities through SN2 reactions. For example, reaction of the corresponding bis(tosyloxymethyl)azetidine with nucleophiles such as azides, cyanides, or thiolates can lead to the formation of 2,4-bis(azidomethyl)-, 2,4-bis(cyanomethyl)-, or 2,4-bis(thiomethyl)-1-benzylazetidine derivatives, respectively.

The reactivity of sulfonate esters on small, strained rings has been demonstrated in studies on aziridine (B145994) derivatives, where a tosylated hydroxymethyl group readily undergoes nucleophilic displacement. nih.gov This suggests that similar transformations would be effective for the analogous azetidine system, providing a pathway to diverse 2,4-disubstituted azetidines.

Transformations Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a tertiary amine, which influences its reactivity. The benzyl (B1604629) group serves as a protecting group that can be manipulated or removed under specific conditions.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom in this compound can undergo N-alkylation to form a quaternary ammonium (B1175870) salt. This typically requires a reactive alkylating agent, such as an alkyl halide (e.g., methyl iodide). The reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide.

While N-acylation is not possible on the tertiary nitrogen, this transformation would become relevant after the removal of the benzyl protecting group, leading to a secondary amine that can be readily acylated.

Strategies for N-Deprotection of the Benzyl Group

The N-benzyl group is a common protecting group for amines and can be removed under various conditions, most notably through catalytic hydrogenation. This process, often referred to as hydrogenolysis, involves the cleavage of the C-N bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

A widely used and efficient method for N-debenzylation is catalytic transfer hydrogenation. utrgv.edunih.gov This technique employs a hydrogen donor, such as ammonium formate (B1220265) or hydrazine, in the presence of Pd/C. utrgv.edu This method is often preferred over using hydrogen gas due to its operational simplicity and milder reaction conditions. utrgv.edu Successful debenzylation yields the corresponding secondary amine, (azetidine-2,4-diyl)dimethanol, which can then be used in further synthetic elaborations.

Table 3: N-Debenzylation via Catalytic Transfer Hydrogenation

Starting MaterialReagentsProductKey Features
This compoundPalladium on Carbon (Pd/C), Ammonium Formate, Methanol (B129727)(Azetidine-2,4-diyl)dimethanolAvoids the use of flammable hydrogen gas and often proceeds rapidly at reflux temperatures. utrgv.edu

Ring-Opening Reactions of the Azetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. uni-muenchen.de The N-benzyl group in this compound can be removed through catalytic hydrogenolysis, a common method for debenzylation. However, the conditions for this reaction must be carefully selected to avoid the cleavage of the azetidine ring itself.

In a study on related azetidine analogs, it was found that hydrogenation with 20% palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) could lead to the cleavage of the azetidine ring, yielding a ring-opened derivative as the major product. researchgate.net This highlights the inherent reactivity of the strained C-N bonds within the azetidine core under certain reductive conditions.

Conversely, successful debenzylation of trans-(1-Benzylazetidine-2,4-diyl)dimethanol has been achieved without ring-opening by using 20% Pd(OH)₂ under 1 atm of hydrogen in methanol at room temperature. researchgate.net This selective transformation yields the corresponding secondary amine, which can then be reprotected, for instance, with a benzyloxycarbonyl (Cbz) group. researchgate.net The choice of catalyst and reaction conditions is therefore critical in dictating the outcome between selective debenzylation and ring-opening.

Table 1: Ring-Opening vs. Selective Debenzylation of N-Benzylazetidines
Starting MaterialReagents and ConditionsMajor ProductReference
Related N-Benzylazetidine Derivative20% Pd(OH)₂, H₂Ring-opened derivative researchgate.net
(±)-trans-(1-Benzylazetidine-2,4-diyl)dimethanol20% Pd(OH)₂, H₂ (1 atm), MeOH, rt(±)-trans-Azetidine-2,4-diyldimethanol (Debenzylated) researchgate.net

Diastereoselective Transformations of the Azetidine Ring System

While specific studies on the diastereoselective transformations of the this compound ring system are not extensively documented, the principles of stereocontrol in the functionalization of substituted azetidines are well-established and can provide insights into the potential reactivity of this compound. uni-muenchen.deuni-muenchen.de The synthesis of optically active azetidine-2,4-dicarboxylic acids, for example, has been achieved, demonstrating that the 2- and 4-positions of the azetidine ring can be controlled stereochemically. capes.gov.br

The functionalization of the azetidine ring often proceeds with a degree of diastereoselectivity that is influenced by the existing substituents. For instance, in the synthesis of other 2,4-disubstituted azetidines, the relative stereochemistry of the products can be directed by the choice of synthetic route and reaction conditions. researchgate.netnih.gov In the case of this compound, which exists as cis and trans diastereomers, any subsequent reaction on the ring or at the hydroxymethyl groups could be influenced by the spatial arrangement of these substituents.

For example, the synthesis of cis-(1-Benzylazetidine-2,4-diyl)dimethanol and its trans counterpart has been reported, starting from the corresponding cis- and trans-benzyl 2,2′-(1-benzylazetidine-2,4-diyl)diacetate, respectively. researchgate.net This indicates that the stereochemistry of the substituents on the azetidine ring is maintained during the reduction of the ester groups to alcohols.

Further diastereoselective transformations could potentially involve the chiral hydroxymethyl groups. For instance, asymmetric alkylation of propionamides derived from C₂-symmetric azetidines has been shown to proceed with a degree of stereocontrol. capes.gov.br While not directly demonstrated on this compound, this suggests that the chiral centers within the molecule could direct the stereochemical outcome of subsequent reactions.

Table 2: Synthesis of this compound Diastereomers
Starting MaterialReagents and ConditionsProductYieldReference
(±)-trans-Benzyl 2,2′-(1-benzylazetidine-2,4-diyl)diacetateNaBH₄, THF/EtOH(±)-trans-(1-Benzylazetidine-2,4-diyl)dimethanolNot Reported researchgate.net
cis-Benzyl 2,2′-(1-benzylazetidine-2,4-diyl)diacetateNaBH₄, THF/EtOHcis-(1-Benzylazetidine-2,4-diyl)dimethanol65% researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzylazetidine 2,4 Diyl Dimethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of cis-(1-Benzylazetidine-2,4-diyl)dimethanol, recorded in deuterated chloroform (CDCl₃) at 500 MHz, exhibits characteristic signals that correspond to the different protons in the molecule.

The aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.24–7.31 ppm, integrating to five protons. A singlet at δ 3.69 ppm, integrating to two protons, is assigned to the benzylic methylene protons (PhCH₂-N). The protons of the two hydroxymethyl groups (-CH₂OH) are observed as a broad singlet at approximately δ 2.75 ppm, integrating to two protons; the broadness of this signal is characteristic of exchangeable hydroxyl protons. The protons attached to the azetidine (B1206935) ring and the methylene groups of the hydroxymethyl substituents appear as multiplets in the regions of δ 3.28–3.31 ppm (integrating to 6H) and δ 1.99–2.05 ppm (integrating to 2H), respectively.

Interactive Data Table: ¹H NMR Chemical Shifts for (1-Benzylazetidine-2,4-diyl)dimethanol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.24–7.31m5HAromatic protons (C₆H₅)
3.69s2HBenzylic protons (PhCH₂)
3.28–3.31m6HAzetidine ring protons and -CH₂OH methylene protons
2.75br s2HHydroxyl protons (-OH)
1.99–2.05m2HAzetidine ring protons

Note: The assignments are based on typical chemical shift values and spin-spin coupling patterns. Specific assignments of the azetidine ring protons may require further 2D NMR experiments.

Carbon NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of cis-(1-Benzylazetidine-2,4-diyl)dimethanol, recorded in CDCl₃ at 75 MHz, shows distinct signals for each carbon atom in a unique chemical environment.

The carbon atoms of the phenyl group are observed in the aromatic region, with signals at δ 129.3, 128.7, and 127.8 ppm, and the quaternary carbon at δ 138.1 ppm. The benzylic carbon (PhCH₂) gives a signal at δ 63.6 ppm. The carbon atoms of the hydroxymethyl groups (-CH₂OH) are found at δ 63.3 ppm. The carbon atoms of the azetidine ring appear at δ 61.3 ppm and δ 20.5 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
138.1Quaternary aromatic carbon (C-ipso)
129.3Aromatic carbons (CH)
128.7Aromatic carbons (CH)
127.8Aromatic carbons (CH)
63.6Benzylic carbon (PhCH₂)
63.3Hydroxymethyl carbons (-CH₂OH)
61.3Azetidine ring carbon
20.5Azetidine ring carbon

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound (molecular formula: C₁₂H₁₇NO₂), the expected monoisotopic mass is approximately 207.126 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 207 or 208, respectively.

Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of a hydroxymethyl group (-CH₂OH), the loss of a water molecule (-H₂O) from the diol, or cleavage of the benzyl group. For instance, the cleavage of the benzyl group would result in a prominent fragment ion at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).

Interactive Data Table: Predicted m/z Values for this compound Adducts

AdductPredicted m/z
[M+H]⁺208.1332
[M+Na]⁺230.1151
[M+K]⁺246.0891
[M-H]⁻206.1186

Note: These values are predicted and the presence and abundance of these ions in an experimental mass spectrum can vary depending on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azetidine ring and methylene groups will be observed in the 3000-2800 cm⁻¹ region.

The C=C stretching vibrations of the aromatic ring typically give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the azetidine ring is expected in the 1250-1020 cm⁻¹ range. The C-O stretching vibration of the primary alcohol groups will likely produce a strong band in the 1050-1000 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl (-OH)
> 3000C-H stretchAromatic
3000-2800C-H stretchAliphatic
1600-1450C=C stretchAromatic ring
1250-1020C-N stretchTertiary amine (azetidine)
1050-1000C-O stretchPrimary alcohol

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

This compound possesses two stereocenters at positions 2 and 4 of the azetidine ring. This gives rise to the possibility of stereoisomers (cis and trans diastereomers), each of which can exist as a pair of enantiomers. Chiroptical methods are essential for the assignment of the absolute and relative stereochemistry of chiral molecules.

Optical Rotation: Enantiomers of a chiral compound rotate the plane of polarized light in equal but opposite directions. The measurement of the specific rotation ([α]) can be used to distinguish between enantiomers and to determine enantiomeric excess. For a specific enantiomer of this compound, a non-zero value of specific rotation would be expected. The sign (+ or -) and magnitude of the rotation would be characteristic of that particular enantiomer under specific conditions of temperature, wavelength, and solvent.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration and to study their conformational properties. The CD spectrum of an enantiomerically pure sample of this compound would show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, such as the phenyl group. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.

Theoretical and Computational Investigations of 1 Benzylazetidine 2,4 Diyl Dimethanol and Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules, including azetidine (B1206935) derivatives. acs.orgijcce.ac.ir DFT calculations can provide detailed information about the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These parameters are crucial for predicting the reactivity of a molecule. For a compound like (1-Benzylazetidine-2,4-diyl)dimethanol, DFT calculations can reveal how the benzyl (B1604629) and dimethanol substituents influence the electronic character of the azetidine ring.

The nitrogen atom's lone pair of electrons plays a significant role in the chemistry of azetidines. DFT studies can quantify the nucleophilicity of the nitrogen and the electrophilicity of the ring carbons, providing insights into how the molecule might interact with biological targets or other reagents. cnr.it The electronic effects of the substituents are critical; the electron-withdrawing or -donating nature of the benzyl and hydroxymethyl groups will modulate the reactivity of the azetidine core. For instance, DFT calculations can predict the most likely sites for protonation or electrophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Azetidines

PropertyDescriptionRepresentative Value
HOMO EnergyHighest Occupied Molecular Orbital energy; relates to the ability to donate electrons.-6.5 to -5.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons.1.0 to 2.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.7.0 to 8.5 eV
Dipole MomentMeasure of the net molecular polarity.1.5 to 3.0 D
Mulliken Charge on NPartial atomic charge on the nitrogen atom; indicates its electron density.-0.4 to -0.6 e
Note: These are representative values for substituted azetidines and would vary for this compound based on its specific conformation and the computational method used.

The azetidine ring is not planar and exists in a puckered conformation. rsc.org The degree of puckering and the energy barrier to ring inversion are key aspects of its conformational landscape. For a substituted azetidine such as this compound, the presence of substituents at the 2 and 4 positions, as well as the N-benzyl group, will lead to a more complex potential energy surface with multiple possible low-energy conformations.

Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and the transition states connecting them. By calculating the potential energy surface, it is possible to understand the flexibility of the molecule and the preferred spatial arrangement of its functional groups. This is crucial for understanding how the molecule might bind to a receptor, as the bioactive conformation may not be the lowest energy conformation in solution. The relative energies of different stereoisomers (e.g., cis and trans isomers of the 2,4-disubstituted ring) can also be accurately predicted. cnr.it

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose and often provides results that are in good agreement with experimental data. ijcce.ac.ir

By calculating the NMR spectra for different possible isomers or conformers, computational predictions can aid in the assignment of experimental spectra and the determination of the three-dimensional structure of the molecule in solution. Discrepancies between calculated and experimental shifts can also point to specific structural features or dynamic processes that may be occurring.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Azetidine C265.264.8
Azetidine C328.928.5
Azetidine C463.863.5
Benzyl CH₂58.157.9
Methanol (B129727) CH₂ (at C2)61.561.2
Methanol CH₂ (at C4)60.960.6
Benzyl C (ipso)138.5138.2
Benzyl C (ortho)129.3129.0
Benzyl C (meta)128.7128.4
Benzyl C (para)127.6127.3
Note: These are hypothetical values for illustrative purposes. Actual values would depend on the specific isomer, solvent, and computational level of theory.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can model its conformational changes, interactions with solvent molecules, and potential binding to a biological macromolecule.

To perform an MD simulation, a force field is required that accurately describes the potential energy of the system as a function of its atomic coordinates. For novel scaffolds like substituted azetidines, it may be necessary to develop or validate specific force field parameters. nih.gov Once parameterized, MD simulations can provide a detailed picture of the molecule's accessible conformations and the timescales of transitions between them. This information is invaluable for understanding its pharmacokinetic properties and mechanism of action. researchgate.netglobalauthorid.com

Mechanistic Studies of Azetidine Ring Formation and Rearrangements

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For azetidine systems, this includes studying the pathways of their formation and subsequent rearrangements. Various synthetic routes to azetidines have been investigated computationally, including intramolecular cyclizations, [2+2] cycloadditions, and ring contractions of larger heterocycles. rsc.orgmagtech.com.cnnih.gov

DFT calculations can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. For example, computational studies have been used to understand the regioselectivity of ring-opening reactions of unsymmetrical azetidines and the factors that control whether a reaction proceeds via a concerted or stepwise mechanism. magtech.com.cnresearchgate.net Such studies are crucial for optimizing reaction conditions and designing new synthetic strategies for compounds like this compound. frontiersin.org

Cheminformatics Approaches for Scaffold Diversity and Analogue Design

Cheminformatics employs computational methods to analyze and manage large sets of chemical data. In the context of drug discovery, cheminformatics is essential for designing compound libraries with desirable properties and structural diversity. The azetidine scaffold is an attractive starting point for the development of new therapeutic agents. nih.govnih.govenamine.net

Cheminformatics tools can be used to enumerate virtual libraries of analogues of this compound by systematically varying the substituents on the azetidine ring and the benzyl group. sygnaturediscovery.com These virtual compounds can then be filtered based on calculated physicochemical properties (such as molecular weight, lipophilicity, and polar surface area) to select for candidates with drug-like characteristics. nih.gov Furthermore, scaffold diversity analysis can be performed to ensure that a designed library explores a wide range of chemical space, increasing the probability of identifying novel bioactive compounds. researchgate.net This in silico approach significantly accelerates the early stages of drug discovery by prioritizing the synthesis of the most promising molecules. broadinstitute.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Azetidines

The synthesis of azetidines, including (1-Benzylazetidine-2,4-diyl)dimethanol, has traditionally been a synthetic challenge due to the inherent ring strain. ub.bw Future research is increasingly directed towards the development of novel and sustainable synthetic methods that are not only efficient but also environmentally benign.

The reduction of β-lactams (azetidin-2-ones) presents another viable pathway to obtaining the saturated azetidine (B1206935) core. ub.bwresearchgate.net Future efforts in this area will likely focus on developing more selective and eco-friendly reducing agents. Furthermore, ring expansion reactions of aziridines offer a mechanistically distinct route to azetidines, and continued exploration in this area could lead to more efficient and stereocontrolled syntheses. organic-chemistry.org

Exploration of Advanced Applications in Complex Molecule Synthesis

The this compound scaffold, with its diol functionality and chiral centers, is a versatile starting material for the synthesis of more complex molecules. The hydroxyl groups can be readily functionalized to introduce a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery. acs.orgnih.gov

Azetidines are recognized for their ability to impart favorable pharmacokinetic properties when incorporated into larger molecules. researchgate.netresearchgate.net The rigid structure of the azetidine ring can help to constrain the conformation of a molecule, leading to improved binding affinity and selectivity for biological targets. Future research will likely see the incorporation of the this compound motif into novel therapeutic agents, particularly for central nervous system (CNS) targets where specific physicochemical properties are required for blood-brain barrier penetration. acs.orgnih.gov

The ring-opening reactions of azetidines, driven by the release of ring strain, provide another avenue for the synthesis of complex acyclic and heterocyclic compounds. ub.bwresearchgate.net This reactivity can be harnessed to prepare novel amino acid derivatives and other valuable building blocks for organic synthesis. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of azetidine synthesis with flow chemistry and automated platforms represents a significant opportunity for advancing the field. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration with in-line analysis and purification. acs.orgresearchgate.net

The synthesis of azetidines often involves reactive intermediates and requires precise control over reaction parameters, making it well-suited for flow chemistry. acs.org The ability to perform reactions at elevated temperatures and pressures in a controlled manner can accelerate reaction rates and improve efficiency. acs.org Automated synthesis platforms can be employed to rapidly generate and screen libraries of azetidine derivatives, accelerating the drug discovery process. researchgate.net The development of robust and scalable flow syntheses for this compound and its analogues will be a key focus of future research.

Computational Design and Predictive Modeling for Azetidine Derivatives

Computational design and predictive modeling are becoming increasingly indispensable tools in modern chemical research. In the context of this compound and its derivatives, computational methods can be used to:

Predict Reactivity and Stereoselectivity: Understanding the conformational preferences and electronic properties of the azetidine ring is crucial for predicting the outcome of chemical reactions. ub.bw

Design Novel Derivatives with Desired Properties: Computational tools can be used to design new azetidine-based molecules with specific physicochemical and pharmacokinetic properties tailored for a particular biological target. acs.org

Elucidate Reaction Mechanisms: Quantum mechanical calculations can provide detailed insights into the mechanisms of azetidine synthesis and functionalization, aiding in the development of more efficient and selective reactions.

By combining computational predictions with experimental validation, researchers can significantly streamline the discovery and development of new azetidine-containing compounds with valuable applications in medicine and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.